![molecular formula C21H21N5O3 B2880742 N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189994-69-1](/img/structure/B2880742.png)
N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Agent Development
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been investigated for their potential as anticancer agents. They exhibit DNA intercalation activities, which can disrupt the replication of cancer cells. For instance, derivatives of this compound class have been synthesized and evaluated against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . These studies often involve molecular docking to investigate how these compounds bind to DNA and inhibit cancer cell proliferation.
PARP-1 and EGFR Inhibition for Breast Cancer Treatment
Some derivatives are designed to target specific enzymes like PARP-1 and EGFR, which are involved in the repair of DNA damage and cell signaling in cancer cells, respectively. By inhibiting these enzymes, the compounds can induce apoptosis in breast cancer cells and show promise as dual-target anti-breast cancer agents .
Molecular Docking Studies for Drug Design
The structural complexity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives makes them suitable candidates for molecular docking studies. These studies help in understanding the binding modes of these compounds with biological targets, which is crucial for rational drug design and optimization .
Anti-Proliferative Evaluations
The anti-proliferative properties of these compounds are evaluated to determine their effectiveness in inhibiting the growth of cancer cells. Compounds with potent anti-proliferative activities can serve as templates for the development of new anticancer drugs .
DNA Binding Activity Studies
Research into the DNA binding activities of these compounds is essential to understand their mechanism of action as potential anticancer agents. Compounds with high DNA binding affinity can effectively intercalate DNA, leading to the disruption of cancer cell replication .
ADMET Profile Analysis
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds are analyzed in silico to predict their pharmacokinetic properties and potential as drug candidates. This analysis is vital for early-stage drug discovery to ensure the safety and efficacy of the compounds .
Mécanisme D'action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its potential dna intercalating activity, it could affect various cellular processes, including dna replication, transcription, and protein synthesis .
Pharmacokinetics
In silico admet profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalating activity. By disrupting DNA structure and interfering with essential cellular processes, the compound could induce cell death . This property could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Propriétés
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)22-18(27)12-25-21(28)26-17-7-5-4-6-16(17)23-20(19(26)24-25)29-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASZNLEJPCHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


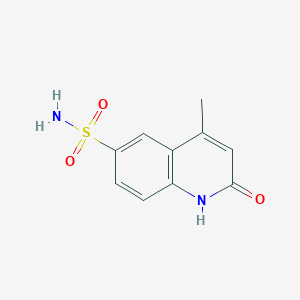
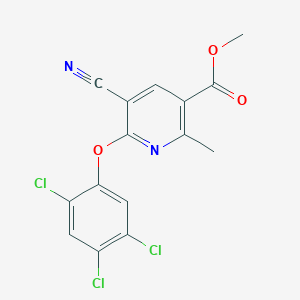
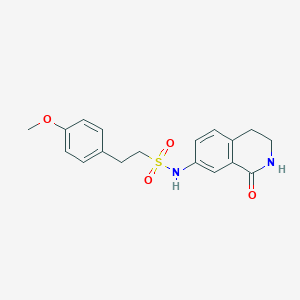
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)
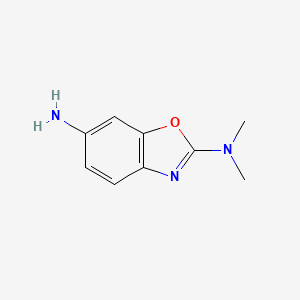
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
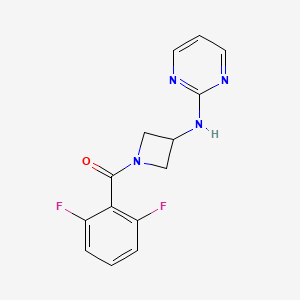
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)